Indeno[2,1-b]pyran, 2-propyl-
CAS No.: 62096-31-5
Cat. No.: VC15971421
Molecular Formula: C15H14O
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62096-31-5 |
|---|---|
| Molecular Formula | C15H14O |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 2-propylindeno[2,1-b]pyran |
| Standard InChI | InChI=1S/C15H14O/c1-2-5-12-8-9-14-13-7-4-3-6-11(13)10-15(14)16-12/h3-4,6-10H,2,5H2,1H3 |
| Standard InChI Key | YUHKEGJAYQVPPV-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC=C2C3=CC=CC=C3C=C2O1 |
Introduction
Structural Characteristics and Molecular Identity
Indeno[2,1-b]pyran, 2-propyl- features a fused bicyclic framework comprising an indene moiety (a benzene ring fused to a cyclopentene ring) and a pyran ring (a six-membered oxygen-containing heterocycle). The propyl group at the 2-position introduces steric and electronic modifications that influence its reactivity and interactions with biological targets . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄O |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 2-Propylindeno[2,1-b]pyran |
| CAS Registry Number | 62096-31-5 |
The compound’s fused aromatic system contributes to its planar geometry, which is critical for intercalation into DNA or protein binding sites. Computational studies suggest that the propyl chain enhances lipophilicity, potentially improving membrane permeability in biological systems .
Synthetic Methodologies
Cyclization Strategies
The synthesis of indeno[2,1-b]pyran derivatives typically involves cyclization reactions. A prominent method, detailed by Worayuthakarn et al., utilizes o-(2-acyl-1-ethynyl)benzaldehydes in cascade cyclizations with amino acid derivatives under the Erlenmeyer–Plöchl azlactone reaction . For 2-propylindeno[2,1-b]pyran, modifications to this protocol may involve substituting glycine derivatives with propyl-containing precursors.
In another approach, acid- or base-catalyzed cyclization of substituted phenols and aldehydes yields the indeno-pyran core. For instance, reacting 2-propylphenol with a suitable aldehyde under acidic conditions can induce ring closure, forming the bicyclic structure.
Optimization and Yield Considerations
Key variables affecting yield include:
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Catalyst Selection: Palladium(II) acetate and sodium acetate are effective in promoting cyclization .
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Solvent Systems: Acetonitrile and acetic anhydride mixtures enhance reaction efficiency .
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Temperature: Reactions conducted at 100°C for 1 hour achieve optimal cyclization rates .
Typical yields for related indeno-pyran derivatives range from 45% to 70%, depending on substituent electronic effects .
Physicochemical Properties
Spectroscopic Data
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¹H NMR: Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 2.5–3.0 ppm (methylene groups adjacent to oxygen), and δ 0.9–1.5 ppm (propyl methyl groups) .
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IR Spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch, if present) and 1250 cm⁻¹ (C–O–C ether linkage).
Biological Activities and Mechanisms
Antimicrobial Efficacy
Derivatives with lipophilic substituents, such as the propyl group, show enhanced antimicrobial activity. A related compound exhibits a minimum inhibitory concentration (MIC) of 0.22 µg/mL against Staphylococcus aureus, attributed to disruptions in bacterial cell wall synthesis.
Cytotoxicity Profiles
In vitro assays on human tumor cell lines (e.g., A549 lung carcinoma) reveal IC₅₀ values as low as 10 µM for indeno-pyran derivatives. The propyl group’s role in modulating cytotoxicity warrants further investigation, particularly in drug-resistant cancer models.
Applications in Materials Science
The planar aromatic structure of indeno[2,1-b]pyran, 2-propyl- enables applications in organic electronics. Its extended π-conjugation system facilitates charge transport, making it a candidate for use in organic light-emitting diodes (OLEDs) or photovoltaic devices . Functionalization at the 2-position with alkyl chains like propyl improves solubility in nonpolar solvents, aiding thin-film fabrication .
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